1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is a cyclic organic compound with the molecular formula C14H13NO and a CAS number of 23989-03-5. It appears as a white crystalline solid, melting at approximately 160°C and boiling around 395°C. This compound is characterized by its unique structure, featuring a cyclobutane ring substituted with a hydroxyl group and a nitrile group, which contributes to its diverse chemical properties and biological activities. The compound is relatively insoluble in water but dissolves well in organic solvents like ethanol and methanol, making it suitable for various applications in scientific research and industry.
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can undergo several chemical transformations, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
This compound exhibits a broad spectrum of biological activities. Research has indicated that it possesses:
The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile involves several steps:
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile has significant potential across various fields:
Several compounds share structural similarities with 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-chlorophenyl)cyclobutane-1-carbonitrile | Chlorine substitution | Exhibits different reactivity due to chlorine |
1-(4-nitrophenyl)cyclopentanecarbonitrile | Nitro group instead of hydroxyl | Potentially different biological activity |
1-(4-bromo-3-methoxyphenyl)cyclobutane-1-carbonitrile | Bromo and methoxy substitutions | Variation in solubility and reactivity |
These compounds highlight the diversity within cyclobutane derivatives while emphasizing the unique properties of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile due to its specific functional groups .